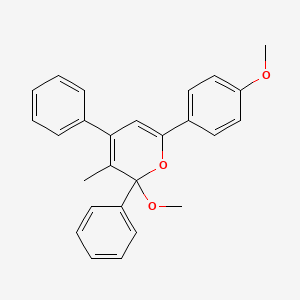![molecular formula C18H18ClNOS B14433571 9H-Thioxanthen-2-ol, 7-chloro-9-[3-(dimethylamino)propylidene]-, (Z)- CAS No. 77200-93-2](/img/structure/B14433571.png)
9H-Thioxanthen-2-ol, 7-chloro-9-[3-(dimethylamino)propylidene]-, (Z)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9H-Thioxanthen-2-ol, 7-chloro-9-[3-(dimethylamino)propylidene]-, (Z)- is a chemical compound known for its unique structure and properties It is a derivative of thioxanthene, which is a sulfur-containing heterocyclic compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Thioxanthen-2-ol, 7-chloro-9-[3-(dimethylamino)propylidene]-, (Z)- typically involves the reaction of thioxanthene derivatives with appropriate reagents. One common method involves the chlorination of thioxanthene followed by the introduction of the dimethylamino propylidene group. The reaction conditions often require the use of solvents such as dichloromethane or chloroform and catalysts like aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
9H-Thioxanthen-2-ol, 7-chloro-9-[3-(dimethylamino)propylidene]-, (Z)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it to thioxanthene derivatives with different functional groups.
Substitution: Halogen substitution reactions can introduce other functional groups at the chloro position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium iodide in acetone can facilitate halogen exchange reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.
Aplicaciones Científicas De Investigación
9H-Thioxanthen-2-ol, 7-chloro-9-[3-(dimethylamino)propylidene]-, (Z)- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex thioxanthene derivatives.
Biology: Studies have explored its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 9H-Thioxanthen-2-ol, 7-chloro-9-[3-(dimethylamino)propylidene]-, (Z)- involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer properties could be due to the induction of apoptosis in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloro-9H-thioxanthen-9-one
- Chlorprothixene Hydrochloride
- Zuclopenthixol Decanoate
Uniqueness
Compared to similar compounds, 9H-Thioxanthen-2-ol, 7-chloro-9-[3-(dimethylamino)propylidene]-, (Z)- is unique due to its specific structural features and the presence of the dimethylamino propylidene group
Propiedades
Número CAS |
77200-93-2 |
|---|---|
Fórmula molecular |
C18H18ClNOS |
Peso molecular |
331.9 g/mol |
Nombre IUPAC |
7-chloro-9-[3-(dimethylamino)propylidene]thioxanthen-2-ol |
InChI |
InChI=1S/C18H18ClNOS/c1-20(2)9-3-4-14-15-10-12(19)5-7-17(15)22-18-8-6-13(21)11-16(14)18/h4-8,10-11,21H,3,9H2,1-2H3 |
Clave InChI |
ABKZMYZDVYTHFV-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCC=C1C2=C(C=CC(=C2)O)SC3=C1C=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


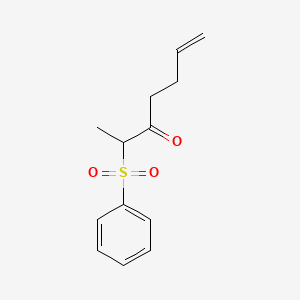
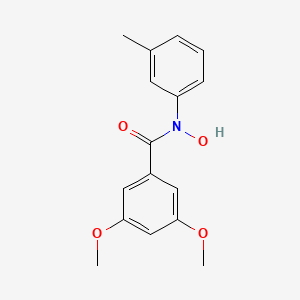
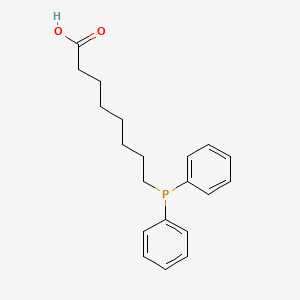
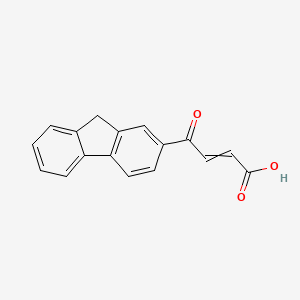
![4-[(Hexadecyloxy)methylidene]cyclohex-1-ene](/img/structure/B14433503.png)

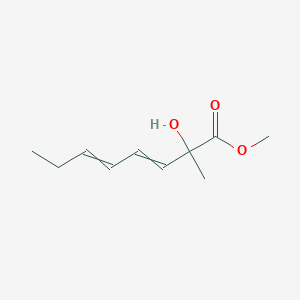
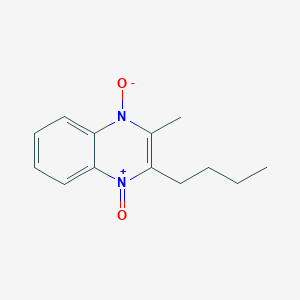


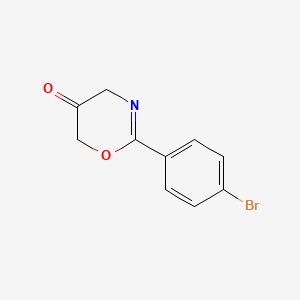
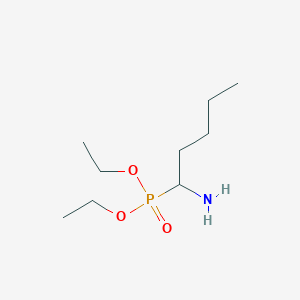
![3-Methyl-2-[(prop-2-en-1-yl)sulfanyl]-1-benzothiophene](/img/structure/B14433556.png)
